molecular formula C12H11F6NO2 B12287382 3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid

3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid

Katalognummer: B12287382
Molekulargewicht: 315.21 g/mol
InChI-Schlüssel: OJCHACUSRJFHOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid is a compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-bis(trifluoromethyl)benzaldehyde with a suitable amine under controlled conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods are often employed to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives and oxides, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Wirkmechanismus

The mechanism of action of 3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of trifluoromethyl groups enhances its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid exhibits unique properties due to the presence of two trifluoromethyl groups.

Eigenschaften

Molekularformel

C12H11F6NO2

Molekulargewicht

315.21 g/mol

IUPAC-Name

3-amino-4-[2,4-bis(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C12H11F6NO2/c13-11(14,15)7-2-1-6(3-8(19)5-10(20)21)9(4-7)12(16,17)18/h1-2,4,8H,3,5,19H2,(H,20,21)

InChI-Schlüssel

OJCHACUSRJFHOJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.